While commercial suppliers exist for 5-bromo-4-ethyl-1,3-thiazole [], there is a lack of scientific literature exploring its properties or potential uses.
In the absence of specific research on 5-bromo-4-ethyl-1,3-thiazole, scientists might explore its potential applications based on its structural similarity to other thiazole derivatives. Thiazoles are a class of five-membered heterocyclic compounds known for various biological activities []. However, further research is needed to determine if 5-bromo-4-ethyl-1,3-thiazole shares similar properties with other studied thiazoles.
Given the limited current information, future scientific research on 5-bromo-4-ethyl-1,3-thiazole could involve:
5-Bromo-4-ethyl-1,3-thiazole is an organic compound characterized by its five-membered heterocyclic structure containing nitrogen and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 192.08 g/mol. The compound features a bromine atom at the 5-position and an ethyl group at the 4-position of the thiazole ring, which significantly influences its chemical properties and biological activities. The structural representation can be denoted by its InChI key (ASRGRASILZWIRJ-UHFFFAOYSA-N) and SMILES notation (CCC1=C(SC=N1)Br) .
The biological significance of 5-bromo-4-ethyl-1,3-thiazole is notable in several areas:
The synthesis of 5-bromo-4-ethyl-1,3-thiazole can be achieved through several methods:
The applications of 5-bromo-4-ethyl-1,3-thiazole span multiple fields:
Interaction studies involving 5-bromo-4-ethyl-1,3-thiazole focus on its reactivity with various biological targets. These studies help elucidate its mechanism of action, particularly how it interacts with enzymes or receptors that could lead to therapeutic effects. For instance:
Several compounds share structural similarities with 5-bromo-4-ethyl-1,3-thiazole, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Bromo-1,3-thiazole | Lacks ethyl group | More basic structure; potential for different reactivity |
| 4-Ethyl-1,3-thiazole | Lacks bromine atom | May exhibit different biological activities |
| 2-Amino-5-methylthiazole | Contains amino and methyl groups | Potential for enhanced interaction with biological targets |
| 5-Bromo-2-(difluoromethyl)thiazole | Contains difluoromethyl group | Unique fluorinated properties affecting solubility and reactivity |
| 5-Bromo-2-ethyl-4-methylthiazole | Contains both ethyl and methyl groups | Offers diverse substitution possibilities |
The uniqueness of 5-bromo-4-ethyl-1,3-thiazole lies in its combination of both a bromine atom and an ethyl group on the thiazole ring. This specific arrangement imparts distinct chemical reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and industrial applications .